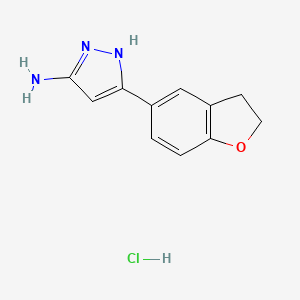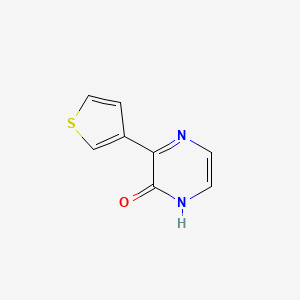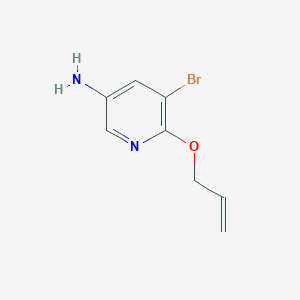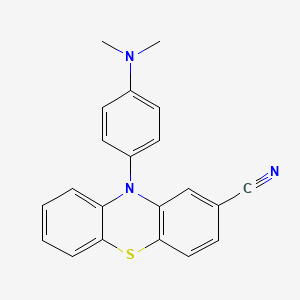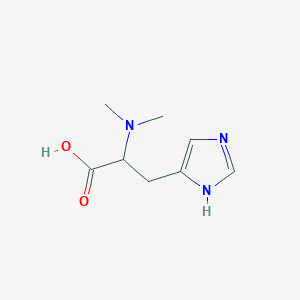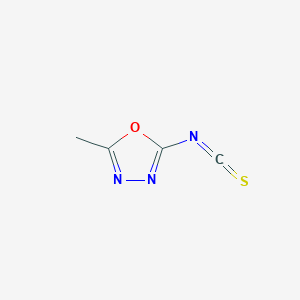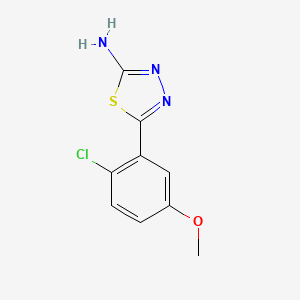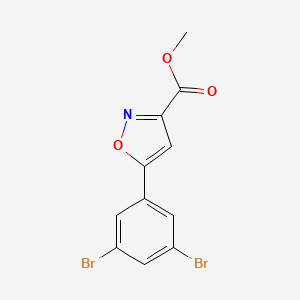![molecular formula C13H13N3 B13699554 2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B13699554.png)
2-Amino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD18361692 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18361692 typically involves a series of organic reactions. The exact synthetic route can vary, but it often includes steps such as nucleophilic substitution, condensation, and cyclization reactions. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of MFCD18361692 is scaled up using batch or continuous flow processes. The choice of method depends on the desired production volume and efficiency. The industrial production methods are designed to be cost-effective and environmentally friendly, ensuring minimal waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MFCD18361692 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD18361692 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome.
Major Products
The major products formed from the reactions of MFCD18361692 depend on the specific reaction and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions may produce a range of substituted compounds.
Scientific Research Applications
MFCD18361692 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of MFCD18361692 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-4-amine |
InChI |
InChI=1S/C13H13N3/c14-13-15-8-10-6-3-5-9-4-1-2-7-11(9)12(10)16-13/h1-2,4,7-8H,3,5-6H2,(H2,14,15,16) |
InChI Key |
YQCYMVOYDDABJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NC(=NC=C3C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-[(S)-2-[[(Benzyloxy)carbonyl]amino]-3-methylbutanamido]-5-ureidopentanoic Acid](/img/structure/B13699487.png)
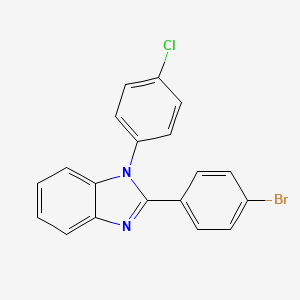
![2-[Methoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B13699497.png)
![2,4-Dichloro-6-iodo-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13699520.png)
